![molecular formula C11H16O3 B13012622 Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a five-membered ring, a six-membered ring, and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxobicyclo[32One common method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 .
Industrial Production Methods
While specific industrial production methods for Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Depending on the nucleophile, products can include amides or esters.
Aplicaciones Científicas De Investigación
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mecanismo De Acción
The mechanism of action of Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylate form, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but includes a nitrogen atom, which can alter its chemical properties and biological activity.
Ethyl 8-oxabicyclo[3.2.1]octane-3-carboxylate: This compound is an oxygen analog and shares similar structural features.
Uniqueness
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. Its rigidity and functional group diversity make it a valuable scaffold in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-9H,2-6H2,1H3 |
Clave InChI |
JNSTWUYHQQEQCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2CCC(C1)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)
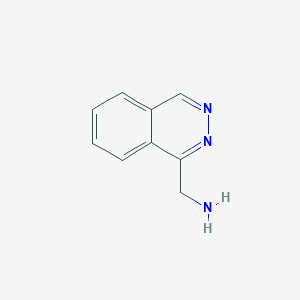
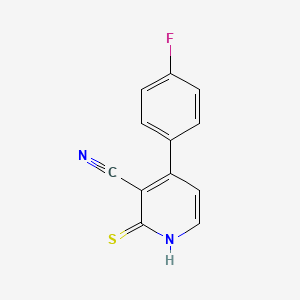
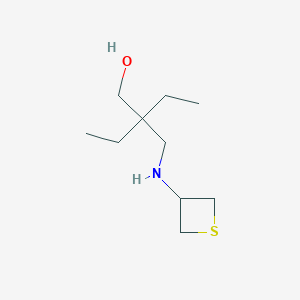
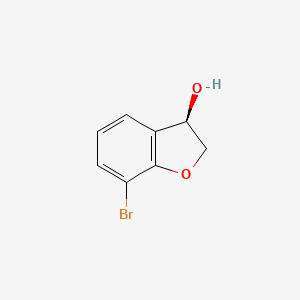
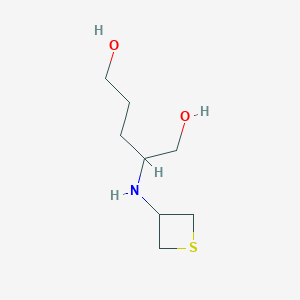
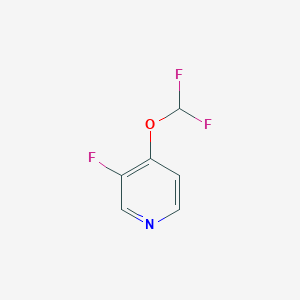

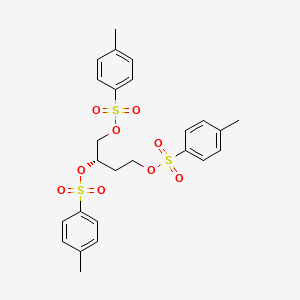

![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)
